3-Methoxy-5-nitroaniline
Overview
Description
3-Methoxy-5-nitroaniline is a chemical compound with the linear formula C7H8N2O3 . It has a molecular weight of 168.15 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is the same . The InChI code is 1S/C7H8N2O3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Synthesis of Intermediate Compounds
3-Methoxy-5-nitroaniline has been utilized in the synthesis of various complex compounds. For instance, Sun and Kao (1981) reported its use in synthesizing 3-methoxy-4-chloro-5-nitrobenzonitrile, an intermediate in the synthesis of the C_9-N fragment of maytansine (Sun & Kao, 1981). Similarly, Jun (2007) synthesized 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine, involving nitration and ammoniation steps, where this compound played a crucial role (Jun, 2007).
Crystal Structure Analysis
Hernández-Paredes et al. (2016) explored the molecular structure and hydrogen-bonding patterns in crystals of 5-methoxy-2-nitroaniline. Their study involved X-ray single crystal diffraction and topological analysis of electron density, shedding light on the supramolecular structures and intermolecular interactions of these compounds (Hernández-Paredes et al., 2016).
Analytical Chemistry
In analytical chemistry, derivatives of this compound, such as vanillylmandelic acid (VMA), are significant. Sato, Wada, and Maebashi (1963) described the simultaneous determination of urinary VMA and 5-hydroxyindoleacetic acid, demonstrating the importance of these compounds in medical diagnostics (Sato, Wada, & Maebashi, 1963).
Potential for Energetic Salts Synthesis
The synthesis of energetic salts based on related compounds like 1-methoxy-5-nitroiminotetrazole has been reported by Joo, Chung, Cho, and Goh (2013). These salts have potential applications in explosives and propellants (Joo et al., 2013).
Catalysis and Reaction Control
Adamiak (2015) discussed the controlled nitration of anisole over specific catalyst systems, highlighting the role of nitroanisoles, which are closely related to this compound, in fine chemical synthesis (Adamiak, 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methoxy-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWUXZLHDLNYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374861 | |
Record name | 3-methoxy-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-10-7 | |
Record name | 3-Methoxy-5-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methoxy-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-5-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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